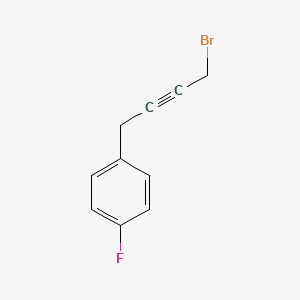
1,1',1''-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) is a chemical compound known for its unique structure and properties. This compound consists of three 2,3,4,5-tetramethyl-1H-pyrrole units connected to a central phosphorus atom. The presence of multiple pyrrole rings and the central phosphorus atom gives this compound distinctive chemical and physical characteristics, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) typically involves the reaction of phosphorus trichloride with 2,3,4,5-tetramethyl-1H-pyrrole in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The pyrrole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-Phosphanetriyltris(1H-pyrrole): Lacks the methyl groups present in 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole).
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole): Contains fewer methyl groups compared to 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole).
Uniqueness
The presence of four methyl groups on each pyrrole ring in 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) enhances its steric and electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs.
Propiedades
Número CAS |
134335-65-2 |
|---|---|
Fórmula molecular |
C24H36N3P |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
tris(2,3,4,5-tetramethylpyrrol-1-yl)phosphane |
InChI |
InChI=1S/C24H36N3P/c1-13-14(2)20(8)25(19(13)7)28(26-21(9)15(3)16(4)22(26)10)27-23(11)17(5)18(6)24(27)12/h1-12H3 |
Clave InChI |
HVPISTCJVLUISS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1C)C)P(N2C(=C(C(=C2C)C)C)C)N3C(=C(C(=C3C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
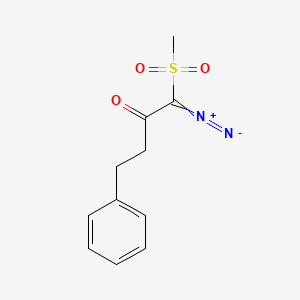

![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)

![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
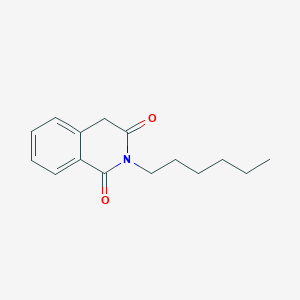
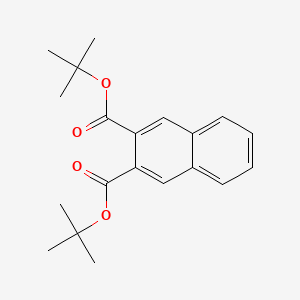

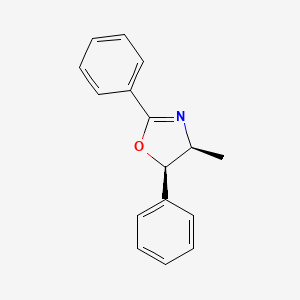
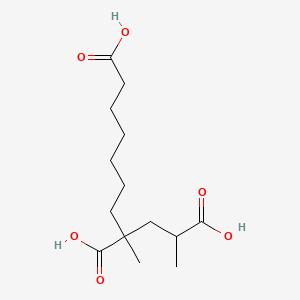
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
